molecular formula C14H14N4O3S B2394133 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1184964-18-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2394133
CAS RN: 1184964-18-8
M. Wt: 318.35
InChI Key: FMMJLQACYGWVMA-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

Thiazole derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been evaluated for their antibacterial and antifungal activities . For example, some thiazole derivatives showed good activity against Gram-negative bacteria E. coli and Gram-positive bacteria S. aureus .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on related compounds, such as meloxicam, has focused on understanding their pharmacokinetics and metabolism. Meloxicam, a nonsteroidal anti-inflammatory drug, was studied for its elimination mode, excretion balance, in vivo binding to serum proteins, and metabolic pattern in plasma, urine, and feces. The study found that over 90% of the plasma radioactivity was represented by unchanged drug, and it was extensively metabolized with very little excreted unchanged. This type of research is crucial for understanding how compounds are processed by the body, which informs dosing and potential therapeutic uses (Schmid et al., 1995).

Receptor Occupancy and Anxiolytic Efficacy

Another area of research focuses on the receptor occupancy of compounds and their correlation with drug exposure and efficacy. For instance, DMP696, a corticotropin-releasing factor 1 (CRF1) antagonist, was studied for its in vivo receptor occupancy, plasma and brain exposure, and behavioral efficacy. The study aimed to explore how receptor occupancy is related to the compound's anxiolytic effects, providing a framework for evaluating the therapeutic potential of new compounds (Li et al., 2003).

Exposure Assessment in Environmental Health

Research on exposure to pyrethroid pesticides, a class of widely used insecticides, investigates the extent of human exposure and potential health effects. This includes studying urinary metabolites in different populations to assess exposure levels. Such studies are essential for understanding the environmental and health impacts of chemical exposure and for developing guidelines to protect public health (Barr et al., 2010).

Future Directions

Thiazole derivatives continue to be an active area of research due to their diverse biological activities . Future research may focus on designing and synthesizing new thiazole derivatives with improved potency and selectivity for their biological targets.

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-18-8(6-7-15-18)13(19)17-14-16-11-9(20-2)4-5-10(21-3)12(11)22-14/h4-7H,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMJLQACYGWVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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